molecular formula C16H14N2O3S B1454870 3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide CAS No. 386273-25-2

3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide

Cat. No. B1454870
M. Wt: 314.4 g/mol
InChI Key: QHTHRXSCXPHAHP-UHFFFAOYSA-N
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Description

“3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide” is an impurity of Parecoxib . Parecoxib is a COX2 selective inhibitor and a water-soluble and injectable prodrug of valdecoxib . The compound appears as a brown solid .


Molecular Structure Analysis

The molecular formula of “3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide” is C16H14N2O3S . The InChI key is QHTHRXSCXPHAHP-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The boiling point of “3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide” is 501.5±60.0 °C at 760 mmHg . Its density is 1.3±0.1 g/cm3 .

Scientific Research Applications

Photodynamic Therapy Applications

One notable application of derivatives related to 3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide in scientific research is in the development of photosensitizers for photodynamic therapy (PDT). A study highlighted the synthesis and characterization of zinc phthalocyanine substituted with new benzenesulfonamide derivative groups, demonstrating their potential in photodynamic therapy for cancer treatment. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, important for Type II PDT mechanisms, indicating their promise as Type II photosensitizers in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Synthesis and Biological Evaluation

Another research focus is the synthesis and biological evaluation of analogues to valdecoxib, a selective COX-2 inhibitor that shares structural similarity with 3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide. Studies have explored the synthesis of 3,4-diarylisoxazole analogues of valdecoxib and evaluated their biochemical selectivity, revealing insights into cyclooxygenase inhibition and providing a basis for further development of anti-inflammatory agents (Di Nunno et al., 2004).

Anticancer Activity and ADMET Studies

Research into the synthesis, anticancer activity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies of N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-[(3-substituted)ureido/thioureido] benzenesulfonamide derivatives has been conducted. These studies highlight the potential of such compounds in developing new anticancer agents with high selectivity, emphasizing the importance of structural modifications in enhancing therapeutic efficacy (Karakuş et al., 2018).

Luminescence and Antibacterial Properties

Further applications include the synthesis and characterization of d10 metal complexes based on modified benzenesulfonamide derivatives, showing structure diversity, luminescence, and antibacterial properties. This research opens avenues for the development of new materials with potential applications in bioimaging and antimicrobial treatments (Feng et al., 2021).

properties

IUPAC Name

3-(5-methyl-3-phenyl-1,2-oxazol-4-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3S/c1-11-15(13-8-5-9-14(10-13)22(17,19)20)16(18-21-11)12-6-3-2-4-7-12/h2-10H,1H3,(H2,17,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHTHRXSCXPHAHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C3=CC(=CC=C3)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00741522
Record name 3-(5-Methyl-3-phenyl-1,2-oxazol-4-yl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00741522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide

CAS RN

386273-25-2
Record name 3-(5-Methyl-3-phenyl-1,2-oxazol-4-yl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00741522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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